molecular formula C19H13N3O2S2 B2845339 (Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 868377-74-6

(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2845339
CAS RN: 868377-74-6
M. Wt: 379.45
InChI Key: OAIMHSXPFYTGFT-VZCXRCSSSA-N
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Description

The compound (Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that they have a benzothiazole core with various functional groups attached . The exact molecular structure of this compound would require further analysis using techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Photoreactions in Organic Chemistry

Benzothiazole derivatives, such as the one , have been studied for their photoreactions. In a study by Mahran, Sidky, and Wamhoff (1983), the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, a related compound, was investigated, leading to various products like dimethyl oxalate and thiazole-4-(N-carbomethoxy)-carboxamide (Mahran, Sidky, & Wamhoff, 1983).

Corrosion Inhibition

Benzothiazole derivatives have shown effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives and studied their corrosion inhibiting effect against steel in a 1 M HCl solution, showing higher inhibition efficiencies than previously reported inhibitors (Hu et al., 2016).

Synthesis of Novel Compounds

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as potential anti-inflammatory and analgesic agents, highlighting the versatility of benzothiazole derivatives in creating new chemical entities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives is another significant application. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including benzothiazole-amino acids, which showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer Evaluation

Benzothiazole derivatives have been evaluated for their anticancer potential. Deep et al. (2016) synthesized 4-thiazolidinone derivatives and evaluated their antimicrobial and anticancer potentials, with some compounds showing significant activity against cancer cell lines (Deep et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not well-understood. It’s possible that the compound could interact with biological targets via covalent modification .

properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c1-3-11-22-16-13(24-2)8-6-10-15(16)26-19(22)21-17(23)18-20-12-7-4-5-9-14(12)25-18/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIMHSXPFYTGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=NC4=CC=CC=C4S3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

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